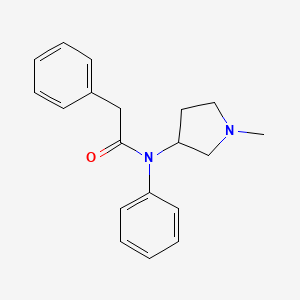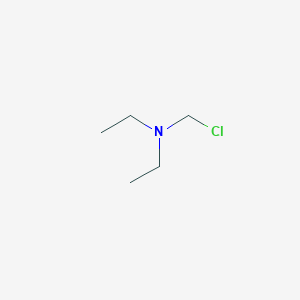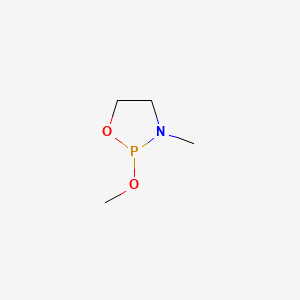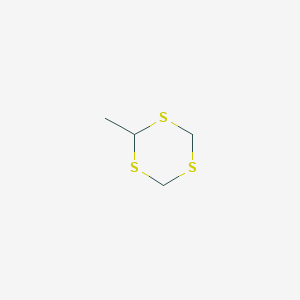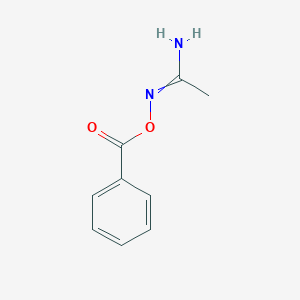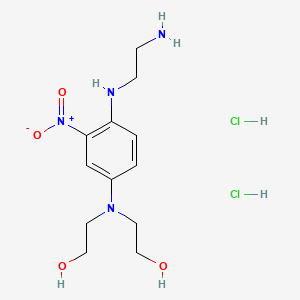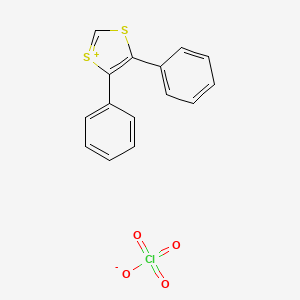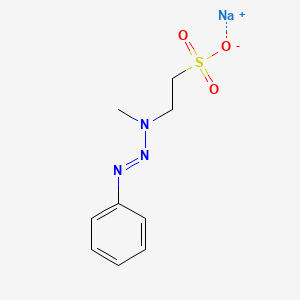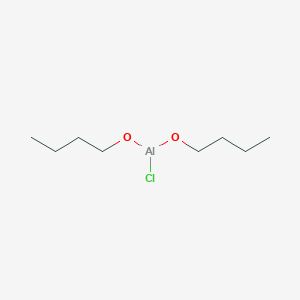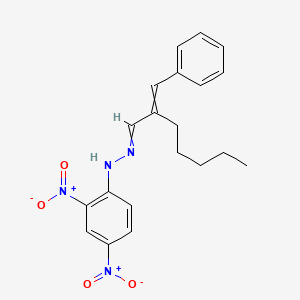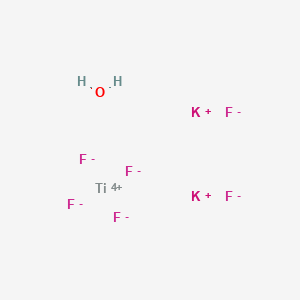
Potassium fluotitanate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium fluotitanate hydrate is an inorganic compound with the chemical formula K₂TiF₆·xH₂O. It is a hydrated form of potassium fluotitanate, which is known for its significant industrial applications, particularly in the field of electronic materials and components. This compound is primarily used as a source of high-purity titanium, which is essential in the production of various electronic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium fluotitanate hydrate can be synthesized through the reaction of potassium fluoride with titanium dioxide in the presence of hydrofluoric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
TiO2+6HF+2KF→K2TiF6+2H2O
The resulting potassium fluotitanate can then be hydrated to form this compound.
Industrial Production Methods
In industrial settings, this compound is produced by reacting ilmenite (a titanium-iron oxide mineral) with hydrofluoric acid and potassium hydroxide. The process involves several steps, including the purification of raw materials, controlled reaction conditions, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium fluotitanate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions where fluoride ions are replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium chloride or potassium chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state titanium compounds.
Reduction: Lower oxidation state titanium compounds.
Substitution: Compounds where fluoride ions are replaced by other anions.
Scientific Research Applications
Potassium fluotitanate hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of high-purity titanium compounds and advanced ceramics.
Biology: It is utilized in the study of titanium’s biological interactions and potential biomedical applications.
Medicine: Research is ongoing into its potential use in medical devices and implants due to its biocompatibility.
Industry: It plays a crucial role in the production of electronic materials, such as semiconductors, capacitors, and transducers
Mechanism of Action
The mechanism of action of potassium fluotitanate hydrate involves its ability to act as a source of titanium ions. In electronic applications, it facilitates the formation of high-purity titanium compounds, which are essential for the performance of electronic devices. The molecular targets and pathways involved include the formation of soluble titanium complexes, which can be reduced to yield pure titanium .
Comparison with Similar Compounds
Similar Compounds
- Sodium fluotitanate (Na₂TiF₆)
- Ammonium fluotitanate ((NH₄)₂TiF₆)
- Hydrogen fluotitanate (H₂TiF₆)
Comparison
Potassium fluotitanate hydrate is unique due to its stability and effectiveness as a titanium source. Compared to sodium fluotitanate and ammonium fluotitanate, it offers better stability under various conditions. Hydrogen fluotitanate, while effective, is less stable in acidic environments, making this compound a preferred choice in many applications .
Properties
CAS No. |
23969-67-7 |
|---|---|
Molecular Formula |
F6Ti.H2O.2K F6H2K2OTi |
Molecular Weight |
258.069 g/mol |
IUPAC Name |
dipotassium;titanium(4+);hexafluoride;hydrate |
InChI |
InChI=1S/6FH.2K.H2O.Ti/h6*1H;;;1H2;/q;;;;;;2*+1;;+4/p-6 |
InChI Key |
CTVPHTNIWGQTMT-UHFFFAOYSA-H |
Canonical SMILES |
O.[F-].[F-].[F-].[F-].[F-].[F-].[K+].[K+].[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


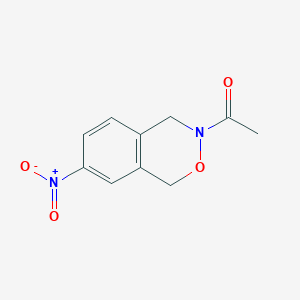
![1,4,6-Trioxaspiro[4.6]undecane](/img/structure/B14709957.png)
![Bicyclo[2.2.1]heptan-2-ol;nitric acid](/img/structure/B14709965.png)
